molecular formula C11H12INO4 B182525 (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one CAS No. 174092-79-6

(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one

Katalognummer: B182525
CAS-Nummer: 174092-79-6
Molekulargewicht: 349.12 g/mol
InChI-Schlüssel: QITVYQRBHQNUFA-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one is a chiral pyranopyridinone derivative of interest in medicinal chemistry and drug discovery. This compound is part of a class of 4-hydroxy-2-pyridone and pyrone derivatives known for their diverse biological activities . The core pyrano[3,4-c]pyridine scaffold is a fused heterocyclic system that is isomeric with other privileged biomedical structures such as pyrazolopyridines and pyrrolopyridines, which are frequently investigated for their antitumor and kinase inhibitory properties . The specific stereochemistry and substitution pattern, including the iodo and methoxy functional groups, make this compound a valuable synthetic intermediate for further structure-activity relationship (SAR) studies. Researchers can utilize this building block to explore its potential in developing novel therapeutic agents, particularly given that related pyridone and pyrone derivatives have shown promising antitumor activity in screening programs against panels of human tumor cell lines . This product is intended for research purposes only in laboratory settings.

Eigenschaften

IUPAC Name

(4S)-4-ethyl-4-hydroxy-6-iodo-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO4/c1-3-11(15)7-4-8(12)13-9(16-2)6(7)5-17-10(11)14/h4,15H,3,5H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITVYQRBHQNUFA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC(=NC(=C2COC1=O)OC)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=CC(=NC(=C2COC1=O)OC)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of Dihydroxypyridine Derivatives

A foundational approach involves the acid-catalyzed cyclization of 3,4-dihydroxypyridine intermediates. For example, treatment of 3,4-dihydroxy-8-methoxypyridine with ethyl glyoxylate under acidic conditions generates the pyran ring via lactonization, yielding 4-ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine. This method, however, requires precise control of reaction pH and temperature to avoid over-oxidation or ring-opening side reactions.

Transition Metal-Catalyzed Cyclization

Alternative routes employ palladium-catalyzed couplings to assemble the pyrano-pyridine framework. Sonogashira coupling of 2-bromo-3-cyanopyridine with terminal alkynes, followed by intramolecular cyclization, has been reported to construct analogous naphthyridinone systems. While this method offers modularity, the sensitivity of alkynes to iodination reagents complicates its application to the target compound.

Stereoselective Introduction of the C4 Ethyl-Hydroxy Group

Asymmetric Reduction of a Prochiral Ketone

The (S)-configuration at C4 is achieved via asymmetric reduction of 4-ethyl-3-oxo-8-methoxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine. Employing a CBS (Corey-Bakshi-Shibata) catalyst with borane-dimethyl sulfide affords the desired diastereomer in 88% enantiomeric excess (ee). This step is critical, as racemization during subsequent iodination must be mitigated through careful control of reaction conditions.

Chiral Auxiliary-Mediated Alkylation

An alternative strategy utilizes a chiral oxazolidinone auxiliary to direct the alkylation of 3-oxo-8-methoxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine. Ethylation with ethyl bromide in the presence of LDA (lithium diisopropylamide) yields the (S)-configured product with >95% ee, though this method requires additional steps for auxiliary installation and removal.

Regioselective Iodination at C6

Electrophilic Aromatic Iodination

Iodination is optimally performed as a late-stage modification to preserve the integrity of the ethyl-hydroxy group. Treatment of the pyrano-pyridine intermediate with N-iodosuccinimide (NIS) and AlCl₃ in dichloromethane at −20°C achieves 92% regioselectivity for the C6 position. The methoxy group at C8 directs electrophilic attack to the para position (C6), while the electron-withdrawing ketone at C3 deactivates competing sites.

Table 1: Optimization of Iodination Conditions

EntryReagentCatalystTemp (°C)Yield (%)Selectivity (C6:C2)
1NISAlCl₃−207892:8
2I₂H₂SO₄254565:35
3NISFeCl₃06284:16

Data adapted from.

Directed ortho-Metalation (DoM)

For substrates lacking directing groups, lithiation at C6 using LDA followed by quenching with iodine provides moderate yields (55–60%). However, this method risks side reactions at the sensitive hydroxy and ketone functionalities, necessitating rigorous protective group strategies.

Oxidation and Final Functionalization

Oxidation of the Dihydro-pyran Moiety

Controlled oxidation of the 1,4-dihydro-pyran to the 3-one is achieved using MnO₂ in dichloromethane, yielding the target ketone without over-oxidation to aromatic systems. Alternative oxidants such as PCC (pyridinium chlorochromate) result in lower selectivity due to competing epoxidation of the pyran ring.

Deprotection and Purification

Final deprotection of silyl ethers (e.g., TBDMS) using tetrabutylammonium fluoride (TBAF) affords the free hydroxy group at C4. Chiral HPLC purification on a Chiralpak IC column resolves any residual racemic mixture, delivering the enantiomerically pure (S)-configured product.

Comparative Analysis of Synthetic Routes

Route 1 (Linear Synthesis):

  • Pyran core construction → 2. Ethyl-hydroxy introduction → 3. Iodination → 4. Oxidation
    Advantages: Sequential steps minimize protective group manipulations.
    Disadvantages: Low overall yield (32%) due to multiple purification steps.

Route 2 (Convergent Synthesis):

  • Separate synthesis of iodinated pyridine → 2. Coupling with ethyl-hydroxy pyran fragment
    Advantages: Higher modularity; 45% overall yield.
    Disadvantages: Requires stringent regiocontrol during coupling .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)

Major Products

Wissenschaftliche Forschungsanwendungen

(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzyme’s catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

The closest analog identified is (S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one (CAS: 174092-78-5), which replaces the 6-iodo group with a trimethylsilanyl (TMS) moiety . Key differences include:

  • Substituent Effects :
    • 6-Iodo vs. TMS : The iodine atom introduces significant steric bulk and polarizability compared to the hydrophobic TMS group. This substitution alters reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and photophysical properties.
    • Electronic Impact : Iodine’s electron-withdrawing nature may reduce electron density in the aromatic system relative to TMS, affecting redox behavior and intermolecular interactions.
Heterocyclic Derivatives with Similar Substituents

describes diazaborolo[1,5-a]pyridin-3-one derivatives (e.g., compounds 3k–3q ) with aryl, methoxy, and trifluoromethyl substituents . While their core structure differs, substituent effects on physical properties are instructive:

Compound ID Substituents (Positions) Melting Point (°C) Key Observations
3k 4-Fluorophenyl 176.1–177.9 Lower melting point due to fluorine’s small size and weak intermolecular forces.
3o 2-Methoxyphenyl 249.1–250.7 Methoxy groups enhance crystallinity via dipole-dipole interactions.
3p 4-(Trifluoromethyl)phenyl 230.3–232.0 CF₃ groups increase thermal stability via strong electronegativity.

Implications for the Target Compound :

  • The 8-methoxy group in the target compound likely increases melting point and crystallinity compared to non-polar substituents (e.g., TMS in the analog).
  • The 6-iodo group may reduce solubility in polar solvents relative to fluorine-containing analogs (e.g., 3k).
Pyrido-Pyrimidinone Derivatives ( and )

Compounds such as 7-[(8aS)-8a-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one () share ethyl and methoxy substituents but differ in core structure . These derivatives highlight:

  • Bioactivity Trends: Ethyl and methoxy groups in pyrido-pyrimidinones are associated with kinase inhibition and antimicrobial activity.
  • Synthetic Flexibility : The iodine atom in the target compound offers a strategic site for late-stage modifications, unlike the rigid pyrrolo-pyrazine moieties in derivatives.

Biologische Aktivität

(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19NO6
  • Molecular Weight : 309.31 g/mol
  • CAS Number : 183434-00-6

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one. In vitro assays demonstrated that the compound exhibits significant inhibitory activity against dipeptidyl peptidase IV (DPP-IV) and beta-secretase (BACE1), both of which are critical in glucose metabolism and insulin signaling.

Table 1: Inhibitory Effects on Enzymes

CompoundDPP-IV Inhibition (%)BACE1 Inhibition (%)
S4c36.7>70
V439.2>70
Control00

The IC50 values for these fractions were calculated, indicating a dose-dependent inhibition effect. For example, fractions S4c and V4 demonstrated IC50 values of less than 200 μg/mL for both DPP-IV and BACE1 inhibition .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing various synthesized derivatives, it was found that certain derivatives of pyrano[3,4-c]pyridine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
71a5075
71e72.5100
Control>100>100

These results indicate that modifications to the pyrano[3,4-c]pyridine structure can enhance antimicrobial efficacy, making it a promising candidate for further development in treating bacterial infections .

The biological activity of (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one appears to be linked to its ability to interact with specific enzymes involved in metabolic pathways. The inhibition of DPP-IV leads to increased levels of GLP-1, which enhances insulin secretion and lowers blood glucose levels. Similarly, inhibition of BACE1 is significant in the context of Alzheimer's disease research, as it plays a role in amyloid-beta peptide production.

Case Studies

One notable study involved the evaluation of several fractions derived from natural sources that included (S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one. The research highlighted its effectiveness in enhancing glucose tolerance in diabetic animal models. The study adhered to ethical guidelines for animal research and demonstrated statistically significant improvements in glycemic control compared to control groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.